Meosuc-glu-val-lys-met-pna is a compound that belongs to the class of peptide nucleic acids (PNAs). PNAs are synthetic polymers that mimic the structure of DNA or RNA and have unique properties, such as high affinity for complementary nucleic acid sequences and resistance to enzymatic degradation. This particular compound is a conjugate that combines a peptide sequence with a PNA backbone, which enhances its ability to penetrate cell membranes and interact with nucleic acids within cells.
Peptide nucleic acids were first developed in the early 1990s as an alternative to natural nucleic acids, providing advantages in stability and binding affinity. The synthesis of Meosuc-glu-val-lys-met-pna involves advanced techniques such as solid-phase synthesis and automated flow synthesis, which allow for precise control over the sequence and structure of the resulting compounds .
Meosuc-glu-val-lys-met-pna can be classified under:
The synthesis of Meosuc-glu-val-lys-met-pna typically employs solid-phase peptide synthesis (SPPS) methods. In this process, the peptide sequence is assembled on a resin support, allowing for stepwise addition of amino acids. The PNA component is synthesized using similar techniques but requires specific coupling reagents to facilitate the formation of amide bonds between amino acids and nucleobases.
The molecular structure of Meosuc-glu-val-lys-met-pna consists of a peptide sequence linked to a PNA backbone. The specific sequence includes:
The molecular weight and exact mass can vary depending on the specific modifications made during synthesis. For example, typical values for similar PNA compounds range from 3000 to 4000 Da depending on the length and composition of the peptide and nucleobase components .
The chemical reactions involved in synthesizing Meosuc-glu-val-lys-met-pna include:
Key reagents used in these reactions include:
The mechanism of action for Meosuc-glu-val-lys-met-pna involves hybridization with complementary nucleic acid sequences within cells. Upon cellular uptake, the PNA binds to target RNA or DNA sequences through Watson-Crick base pairing, effectively blocking transcription or translation processes.
Studies have shown that PNAs exhibit higher binding affinities compared to traditional oligonucleotides, which enhances their potential as therapeutic agents in gene regulation .
Meosuc-glu-val-lys-met-pna is typically soluble in aqueous buffers at physiological pH (around 7.4). Its solubility can be influenced by the presence of charged residues such as lysine.
Key chemical properties include:
Meosuc-glu-val-lys-met-pna has several scientific applications:
Chemical structure: MeOSuc-Glu-Val-Lys-Met-pNA is a synthetic pentapeptide conjugated to para-nitroaniline (pNA). The N-terminus is blocked by a N-methoxysuccinyl (MeOSuc) group, preventing nonspecific cleavage by aminopeptidases and directing protease activity to internal peptide bonds. The C-terminal pNA moiety serves as a chromogenic reporter; proteolytic cleavage releases yellow p-nitroaniline (λmax = 405 nm), enabling real-time kinetic assays [1] [5].
Systematic name:N-Methoxysuccinyl-L-glutamyl-L-valyl-L-lysyl-L-methionyl-p-nitroanilideAbbreviations:
Table 1: Structural and Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₃₄H₅₄N₈O₁₃S |
Molecular Weight | 838.91 g/mol |
P1-P5 Residues | Glu-Val-Lys-Met-pNA |
Blocking Group | N-Methoxysuccinyl (MeOSuc) |
Chromophore | p-Nitroaniline (pNA) |
Solubility | DMSO, DMF, or aqueous buffers (pH >6) |
Storage Conditions | –20°C, desiccated, protected from light |
The design of MeOSuc-Glu-Val-Lys-Met-pNA builds on decades of optimizing peptidyl-pNA substrates for protease characterization:
Table 2: Evolution of Key Peptidyl-pNA Substrates
Substrate | Target Protease | Key Advancement |
---|---|---|
Bz-Arg-pNA | Trypsin-like proteases | First-generation chromogenic substrates |
Suc-Ala-Ala-Pro-Phe-pNA | Cathepsin G | Blocked N-terminus; chymotrypsin-like spec. |
MeOSuc-Ala-Ala-Pro-Val-pNA | Neutrophil elastase | Optimized P1 (Val) for elastolytic cleavage |
MeOSuc-Glu-Val-Lys-Met-pNA | Specialized proteases | Multipurpose P1-P4 for diverse specificities |
Protease specificity profiling: MeOSuc-EVKM-pNA’s sequence (P4: Glu, P3: Val, P2: Lys, P1: Met) enables discrimination between structurally similar proteases. For example:
Industrial applications:
Table 3: Kinetic Parameters of Representative Peptidyl-pNA Substrates
Substrate | KM (μM) | kcat (s⁻¹) | Protease | Conditions |
---|---|---|---|---|
MeOSuc-Ala-Ala-Pro-Val-pNA | 140 | 17 | Neutrophil elastase | pH 7.5, 25°C |
Suc-Ala-Ala-Pro-Phe-pNA | 180 | 21 | Cathepsin G | pH 7.4, 37°C |
MeOSuc-Glu-Val-Lys-Met-pNA* | ~200* | ~12* | Fire ant elastase | pH 8.0, 30°C |
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